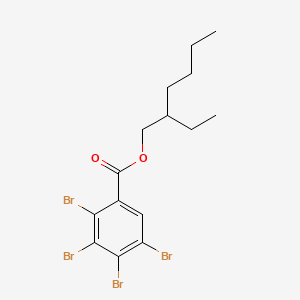

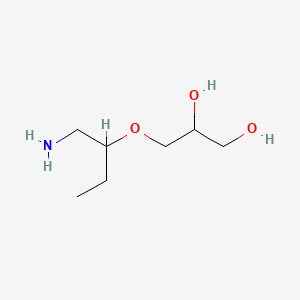

![molecular formula C8H9NO2 B587519 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 144791-44-6](/img/structure/B587519.png)

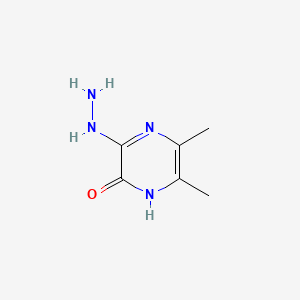

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .科学的研究の応用

Synthesis of Antiulcer Drugs

Research by Oesterlin et al. (1980) reported the synthesis of 1,3-disubstituted derivatives of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid. These compounds demonstrated activity in inhibiting histamine-induced gastric acid secretion, making them potential candidates for antiulcer drugs (Oesterlin et al., 1980).

Advancement in Heterocyclic Chemistry

Winters et al. (2014) explored the synthesis of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. This study contributes to advancements in heterocyclic chemistry, particularly in the synthesis of complex structures through intramolecular nitrilimine cycloaddition (Winters et al., 2014).

Development of Magnetic Nanocatalysts

A study by Poormirzaei (2020) on Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles showcases the development of novel organic-inorganic hybrid heterogeneous catalysts. These catalysts hold potential in green chemistry and pharmaceutical applications, particularly in the synthesis of isoxazolo[4,3-e]indazole with antibacterial activities (Poormirzaei, 2020).

Biomedical Applications of Functionalized Polypyrrole

Maeda et al. (1995) investigated 1-(2-Carboxyethyl)pyrrole copolymerized with pyrrole in the presence of silica particles. The study highlights the biomedical applications of these functionalized polypyrrole-silica microparticles, particularly as marker particles in immunodiagnostic assays (Maeda et al., 1995).

Electrochemical Biosensors

El Hassani et al. (2019) reported the development of an electrochemical immunosensor for tetracycline screening in honey. This sensor utilized poly(pyrrole-co-pyrrole-2-carboxylic acid) functionalized magnetic nanoparticles, demonstrating significant potential in food safety and pharmaceutical analysis (El Hassani et al., 2019).

特性

IUPAC Name |

2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZPSLMKWIIQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CNC(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665030 |

Source

|

| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144791-44-6 |

Source

|

| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

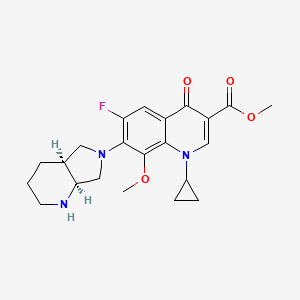

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)